molecular formula C11H17NO4 B1592347 N-Boc-4-methylene-L-proline CAS No. 84348-38-9

N-Boc-4-methylene-L-proline

Cat. No.: B1592347
CAS No.: 84348-38-9
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-QMMMGPOBSA-N
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Description

N-Boc-4-methylene-L-proline: is a derivative of the amino acid proline, where the proline ring is modified with a methylene group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-methylene-L-proline typically involves the protection of the amino group of 4-methylene-L-proline with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow reactors and immobilized reagents to enhance efficiency and yield. The use of modular flow reactors allows for continuous production, which is advantageous for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-methylene-L-proline undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different proline derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various proline derivatives, which can be further utilized in peptide synthesis and other organic transformations .

Scientific Research Applications

N-Boc-4-methylene-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-methylene-L-proline involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. The methylene group at the 4-position introduces steric and electronic effects that influence the reactivity and selectivity of the compound in various chemical reactions. The compound interacts with molecular targets through its functional groups, participating in reactions that form peptide bonds and other covalent linkages .

Comparison with Similar Compounds

    N-Boc-4-hydroxy-L-proline: Similar in structure but with a hydroxyl group instead of a methylene group.

    N-Boc-4-methyl-L-proline: Contains a methyl group at the 4-position instead of a methylene group.

    N-Boc-4-aminomethyl-L-proline: Features an aminomethyl group at the 4-position.

Uniqueness: N-Boc-4-methylene-L-proline is unique due to the presence of the methylene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of specific peptides and organic molecules where such properties are desired .

Properties

IUPAC Name

(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617427
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-38-9
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-4-METHYLENE-L-PROLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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